An In-depth Technical Guide to Brominated Hydantoins: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to Brominated Hydantoins: Structure, Properties, and Synthetic Utility
Introduction
In the landscape of modern organic synthesis, the development and application of efficient, selective, and safe reagents are paramount. Brominated hydantoins, particularly 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), have emerged as exceptionally versatile compounds, carving out a significant role as powerful brominating agents and oxidants.[1][2] These stable, crystalline solids offer a safer and more manageable alternative to hazardous traditional reagents like liquid bromine, while also providing advantages in atom economy and byproduct management over other N-bromo compounds such as N-bromosuccinimide (NBS).[1][3][4]
This technical guide offers an in-depth exploration of the chemical properties, structure, synthesis, and multifaceted reactivity of brominated hydantoins, with a primary focus on the extensively studied and widely utilized 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as an exemplary model. The principles discussed herein are foundational to understanding the broader class of N-halogenated reagents. We will delve into the dual mechanistic pathways—electrophilic and radical—that underpin its synthetic utility, supported by detailed experimental protocols and mechanistic diagrams. This document is intended as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of this reagent class in their work.
Chemical Structure and Physicochemical Properties
The core of a brominated hydantoin's reactivity lies in its molecular architecture. The hydantoin ring, a five-membered heterocycle containing two nitrogen atoms and two carbonyl groups, acts as an electron-withdrawing scaffold. In DBDMH, bromine atoms are attached to these nitrogen atoms. This N-Br bond is polarized, rendering the bromine atoms electrophilic and susceptible to both heterolytic and homolytic cleavage.
Caption: Molecular structure of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
Summary of Physical and Chemical Properties
The key properties of DBDMH are summarized in the table below, providing essential data for its application in a laboratory setting.
| Property | Value | Reference(s) |
| IUPAC Name | 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione | [5][6] |
| Synonyms | DBDMH, Dibromantin | [5][7] |
| CAS Number | 77-48-5 | [5][7] |
| Molecular Formula | C₅H₆Br₂N₂O₂ | [5][6] |
| Molecular Weight | 285.92 g/mol | [5][6] |
| Appearance | White to light yellow crystalline powder with a slight bromine odor. | [3][4][5] |
| Melting Point | 197 to 203 °C (387 to 397 °F; 470 to 476 K) (decomposes) | [5] |
| Solubility in Water | Slightly soluble (0.15 g/100 mL at 25 °C) | [4][8] |
| Solubility (Organic) | Soluble in acetone, chloroform, ethanol, THF, and dioxane. | [3] |
| Density | 1.36 g/cm³ | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of DBDMH.
-
Infrared (IR) Spectroscopy: The IR spectrum of DBDMH is characterized by strong absorption bands corresponding to the two carbonyl (C=O) groups within the hydantoin ring. These peaks are typically observed in the region of 1700-1800 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum of DBDMH displays a single sharp singlet in the aliphatic region, corresponding to the six equivalent protons of the two methyl groups at the C5 position.[4]
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the quaternary C5 carbon, and the methyl carbons, confirming the carbon framework of the molecule.
-
Synthesis of 1,3-Dibromo-5,5-dimethylhydantoin
DBDMH is readily synthesized via the direct bromination of 5,5-dimethylhydantoin in an aqueous basic medium.[4][9] The reaction proceeds by deprotonation of the N-H bonds by a base (e.g., NaOH), followed by nucleophilic attack of the resulting hydantoin anion on molecular bromine. The pH is a critical parameter and is carefully controlled to facilitate the substitution.[10]
Caption: General workflow for the synthesis of DBDMH.
Detailed Experimental Protocol for Synthesis
The following protocol is a representative procedure for the laboratory-scale synthesis of DBDMH.
-
Preparation of Hydantoin Solution: In a reaction flask equipped with a mechanical stirrer, thermometer, and addition funnels, dissolve 5,5-dimethylhydantoin (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq). The mixture should be cooled in an ice bath to maintain a temperature of 0-5 °C.
-
Bromination: Slowly add liquid bromine (2.0 eq) dropwise to the cooled solution while stirring vigorously. The rate of addition should be controlled to keep the reaction temperature below 10 °C. The pH of the reaction mixture should be maintained between 6.5 and 7.5, adjusting with small additions of NaOH solution if necessary.[10]
-
Precipitation and Isolation: As the reaction proceeds, DBDMH will precipitate as a pale yellow solid. After the bromine addition is complete, continue stirring the slurry for an additional 30-60 minutes in the ice bath.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts and byproducts.
-
Drying: Dry the purified product under vacuum to yield DBDMH as a crystalline solid. Purity can be assessed by melting point determination and standard iodide-thiosulfate titration.[11]
Core Mechanisms of Action and Reactivity
The synthetic power of DBDMH stems from its ability to serve as a source of both electrophilic bromine ("Br⁺") and bromine radicals (Br•), with the reaction pathway dictated by the substrate, solvent, and the presence of catalysts or initiators.[1][2]
Electrophilic Bromination
In polar solvents or in the presence of electron-rich substrates, the N-Br bond undergoes heterolytic cleavage. This pathway is fundamental to the bromination of alkenes and aromatic compounds.
-
Mechanism with Alkenes: DBDMH reacts with alkenes to form a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the hydantoin anion or another nucleophile present in the mixture occurs in an anti-fashion, leading to 1,2-dibrominated products with high diastereoselectivity.[1][12]
Caption: Electrophilic addition of bromine to an alkene via DBDMH.
-
Mechanism with Arenes: For electron-rich aromatic rings, DBDMH acts as the electrophile in electrophilic aromatic substitution (SᴇAr). The reaction is often facilitated by a Brønsted or Lewis acid catalyst, which protonates a carbonyl oxygen on the hydantoin ring, further increasing the electrophilicity of the bromine atom.[2][3]
Radical Bromination
In non-polar solvents and often initiated by light (hν) or a radical initiator like AIBN (2,2'-azobis(isobutyronitrile)), the N-Br bond undergoes homolytic cleavage to generate a bromine radical (Br•).[3][13]
-
Mechanism for Benzylic/Allylic Bromination: This pathway, analogous to the Wohl-Ziegler reaction with NBS, is highly selective for benzylic and allylic positions.
-
Initiation: The radical initiator or UV light generates the initial bromine radical from DBDMH.
-
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic or allylic position to form HBr and a resonance-stabilized benzylic/allylic radical. This radical then reacts with another molecule of DBDMH to yield the brominated product and a new bromine radical, continuing the chain reaction.[3]
-
Caption: Radical chain mechanism for benzylic/allylic bromination.
Applications in Organic Synthesis
DBDMH is a reagent of broad utility, employed in a wide array of chemical transformations.
-
Bromination of Alkenes and Alkynes: Provides a reliable method for the stereoselective 1,2-dibromination of alkenes.[12]
-
Aromatic Bromination: Efficiently brominates electron-rich aromatic and heteroaromatic compounds.[14]
-
Benzylic and Allylic Bromination: Serves as a superior alternative to NBS for the selective bromination of positions adjacent to aromatic rings or double bonds.[3][13]
-
Oxidation Reactions: DBDMH can act as a mild and efficient oxidant for the conversion of alcohols to aldehydes and ketones, and thiols to disulfides.[12]
-
Catalysis: It has been reported as a catalyst or precatalyst for various reactions, including esterifications and aldol condensations.[15][16]
-
Biocidal Applications: Beyond organic synthesis, DBDMH is widely used as a disinfectant and biocide for water treatment in swimming pools, cooling towers, and industrial systems due to its slow release of hypobromous acid.[5][6][7]
Sample Experimental Protocol: Benzylic Bromination of Toluene
The following protocol illustrates the use of DBDMH for the selective bromination of a methylarene.[13]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve toluene (1.0 mmol) in a suitable solvent like acetonitrile or carbon tetrachloride (10 mL).
-
Reagent Addition: Add DBDMH (0.5 mmol, 0.5 equivalents, as it contains two bromine atoms) and a catalytic amount of AIBN (e.g., 0.1 mmol).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench any remaining DBDMH by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir until the solution is colorless.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude benzyl bromide can be purified by flash column chromatography or distillation.
Safety and Handling
DBDMH is an oxidizing agent and requires careful handling to ensure laboratory safety.
-
General Handling: Use with adequate ventilation and minimize dust generation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety goggles, chemical-resistant gloves (e.g., PVC or neoprene), and a lab coat.[18] If ventilation is insufficient, a suitable respirator must be used.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and combustible materials.[18] It is incompatible with strong reducing agents, strong alkalis, and moisture.[18]
-
Spill & Fire Response: In case of a spill, avoid generating dust and clean up using an inert, non-combustible absorbent material.[18] For fires, use flooding quantities of water; do not use dry chemical or CO₂ extinguishers as DBDMH is an oxidizer and can intensify fires.[17] Contact with acids can liberate toxic gas.[18]
Conclusion
1,3-Dibromo-5,5-dimethylhydantoin is a powerful and versatile reagent that has secured a permanent place in the synthetic chemist's toolbox. Its stability, ease of handling, high bromine content, and dual reactivity profile make it a superior choice for a wide range of electrophilic and radical bromination reactions, as well as various oxidation processes. By understanding its fundamental chemical properties and reaction mechanisms as detailed in this guide, researchers can effectively and safely harness the synthetic potential of DBDMH to advance their work in chemical synthesis and drug discovery.
References
-
DBDMH. (n.d.). Wikipedia. Available from: [Link]
-
Comprehensive Chemical Experiments on the Synthesis of 1,3-Dibromo-5,5-Dimethylhydantoin and Its Application as a Brominating Reagent. (n.d.). Wiser Publishing. Available from: [Link]
-
1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. (2022). Chemia. Available from: [Link]
-
SAFETY DATA SHEET Bromochloro 5, 5 Dimethylhydantoin. (2009). Cleenol. Available from: [Link]
-
BCDMH. (n.d.). Wikipedia. Available from: [Link]
-
Material Safety Data Sheet 1,3-Dibromo-5,5-dimethylhydantoin, 98%. (n.d.). Exposome-Explorer. Available from: [Link]
-
1,3-DIBROMO-5,5-DIMETHYLHYDANTOIN. (n.d.). SD Fine-Chem. Available from: [Link]
- Chassaing, C., Haudrechy, A., & Langlois, Y. (1997).
-
1,3-Dibromo-5,5-dimethylhydantoin. (n.d.). PubChem. Available from: [Link]
-
1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. (2019). MDPI. Available from: [Link]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBH) mediated one-pot syntheses of α-bromo/amino ketones from alkenes in water. (n.d.). ResearchGate. Available from: [Link]
-
How DBDMH is synthesized. (2023). Shaanxi Bloom Tech Co., Ltd. Available from: [Link]
-
(PDF) 1,3-Dibromo-5,5-dimethylhydantoin as a useful reagent for efficient synthesis of 3,4-dihydropyrimidin-2-(1H)-ones under solvent-free conditions. (2009). ResearchGate. Available from: [Link]
-
1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. (2019). MDPI. Available from: [Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. Available from: [Link]
-
Solved Question 35 5 pts Spectroscopy Unknown. The spectra. (2021). Chegg. Available from: [Link]
- US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties. (n.d.). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DBDMH - Wikipedia [en.wikipedia.org]
- 6. 1,3-Dibromo-5,5-dimethylhydantoin | C5H6Br2N2O2 | CID 6479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. BCDMH - Wikipedia [en.wikipedia.org]
- 9. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 10. US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for aromatic bromination | Semantic Scholar [semanticscholar.org]
- 15. 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. files.dep.state.pa.us [files.dep.state.pa.us]
